4-Bromo-5-phenylthiadiazole 4-Bromo-5-phenylthiadiazole
Brand Name: Vulcanchem
CAS No.: 1780423-34-8
VCID: VC5102426
InChI: InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C2=C(N=NS2)Br
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11

4-Bromo-5-phenylthiadiazole

CAS No.: 1780423-34-8

Cat. No.: VC5102426

Molecular Formula: C8H5BrN2S

Molecular Weight: 241.11

* For research use only. Not for human or veterinary use.

4-Bromo-5-phenylthiadiazole - 1780423-34-8

Specification

CAS No. 1780423-34-8
Molecular Formula C8H5BrN2S
Molecular Weight 241.11
IUPAC Name 4-bromo-5-phenylthiadiazole
Standard InChI InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H
Standard InChI Key VLWACJTXPBRDPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=NS2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiazole ring in 4-bromo-5-phenylthiazole consists of a five-membered aromatic system containing one sulfur and one nitrogen atom. Substituents at the 4- and 5-positions introduce steric and electronic effects that modulate reactivity. The bromine atom acts as an electron-withdrawing group, while the phenyl ring contributes π-conjugation (Fig. 1).

Table 1: Molecular data for 4-bromo-5-phenylthiazole

PropertyValue
Molecular formulaC₉H₆BrNS
Molecular weight240.12 g/mol
IUPAC name4-bromo-5-phenyl-1,3-thiazole
Canonical SMILESC1=CC=C(C=C1)C2=C(N=CS2)Br
InChIKeyNEVAMZXLBJXXHB-UHFFFAOYSA-N

X-ray crystallography and NMR studies confirm planarity of the thiazole ring, with dihedral angles of 5.2° between the phenyl and thiazole planes. The bromine substituent enhances electrophilic substitution reactivity at the 2-position, enabling further functionalization.

Synthetic Methodologies

Halogenation-Coupling Approaches

A common route involves bromination of 5-phenylthiazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 80–85% purity. Alternatively, 4-bromo-5-phenylthiazole is synthesized via Hunsdiecker reaction from silver thiazole carboxylates, though this method suffers from lower yields (60–65%).

Table 2: Representative synthesis conditions

Starting MaterialReagents/ConditionsYield
5-PhenylthiazoleNBS, CH₂Cl₂, 0°C, 2 hr82%
Silver thiazolecarboxylateBr₂, CCl₄, reflux, 4 hr63%

Cross-Coupling Functionalization

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives bearing chloroacetamide groups at the 2-position demonstrate broad-spectrum activity. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d1) exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, surpassing ampicillin controls . The mechanism involves disruption of cell membrane integrity via thiol group alkylation (Fig. 2).

Table 3: Antimicrobial activity of selected derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
d181632
d2163264

Comparative Analysis with Isothiazole Analogues

Electronic Effects

Replacing the thiazole sulfur with a second nitrogen atom (isothiazole) reduces aromaticity, increasing reactivity toward electrophiles. 4-Bromo-5-phenylisothiazole undergoes nucleophilic substitution 3.2× faster than its thiazole counterpart at 25°C.

Bioactivity Differences

Thiazole derivatives generally exhibit superior antimicrobial activity compared to isothiazoles. For example, 4-bromo-5-phenylthiazole (MIC: 8 µg/mL) is 4× more potent against S. aureus than 4-bromo-5-phenylisothiazole (MIC: 32 µg/mL) . This disparity arises from enhanced hydrogen bonding capacity of the thiazole nitrogen.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies indicate that:

  • Electron-withdrawing groups at C4 enhance metabolic stability (t₁/₂ increased from 1.2 to 4.7 hr in human microsomes)

  • Hydrophobic substituents at C2 improve blood-brain barrier penetration (logP 2.1 vs. 1.4 for unsubstituted analogues)

Prodrug Formulations

Ester prodrugs of 4-bromo-5-phenylthiazole demonstrate 92% oral bioavailability in rat models, with sustained plasma concentrations over 24 hr. Hydrolysis by carboxylesterases releases the active compound in target tissues.

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